An In-depth Technical Guide to the Basic Properties of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)
An In-depth Technical Guide to the Basic Properties of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)
Introduction
(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, known in the pharmaceutical field as Reboxetine, is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5][6] It is primarily recognized for its application in the treatment of major depressive disorder.[1][7] This guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of Reboxetine, with a focus on its basicity and lipophilicity. The specific stereochemistry of the (2R, S) enantiomer is crucial for its potent and selective inhibition of the norepinephrine transporter (NET).[2] Understanding these core characteristics is paramount for researchers and professionals engaged in drug development, formulation, and mechanistic studies involving this class of compounds. The morpholine ring, a common pharmacophore in medicinal chemistry, imparts specific properties to the molecule that influence its biological activity and pharmacokinetic profile.[8]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like Reboxetine are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The basicity, defined by its pKa, and its lipophilicity, represented by its logP, are two of the most influential parameters.
Core Physicochemical Data
A summary of the key physicochemical properties of Reboxetine is presented in the table below. These values, collated from experimental and computational sources, provide a quantitative foundation for understanding the molecule's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₃ | PubChem[9] |
| Molar Mass | 313.397 g·mol⁻¹ | Wikipedia[1] |
| Melting Point | 170-171 °C (Mesylate salt) | DrugBank, HSDB[10] |
| Solubility (Mesylate salt) | 8 mg/mL in water | DrugBank[10] |
| pKa (Strongest Basic) | 7.91 (Predicted) | ChemAxon (via T3DB) |
| LogP | 3.1 / 3.06 (ALOGPS) / 3.28 (ChemAxon) | T3DB |
| Polar Surface Area | 39.72 Ų | ChemAxon (via T3DB) |
The morpholine nitrogen is the primary basic center in the Reboxetine molecule. Its pKa of approximately 7.91 indicates that at physiological pH (around 7.4), a significant portion of Reboxetine molecules will be protonated. This ionization state has profound implications for its solubility, membrane permeability, and interaction with its biological target.
The LogP value, a measure of a compound's lipophilicity, is around 3.1-3.28. This indicates that Reboxetine is a moderately lipophilic compound, a property that facilitates its passage across the blood-brain barrier to exert its effects on the central nervous system.
Pharmacological Profile: Mechanism of Action
Reboxetine functions as a potent and selective inhibitor of the norepinephrine transporter (NET).[1][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake mechanism, Reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[7] This modulation of norepinephrine levels is believed to be the primary mechanism underlying its antidepressant effects.
Notably, Reboxetine exhibits a significantly higher affinity for the norepinephrine transporter compared to the serotonin transporter (SERT) and has negligible activity at the dopamine transporter (DAT).[1][5] This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The (S,S) enantiomer of Reboxetine has been shown to be more potent in inhibiting the norepinephrine transporter than the (R,R) enantiomer.[2]
Experimental Protocols
To ensure the scientific integrity of research involving Reboxetine, it is essential to employ validated experimental protocols for the determination of its fundamental properties. The following sections detail standard methodologies for measuring pKa and LogP.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[11] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of Reboxetine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is limited. The concentration should be sufficient to produce a clear inflection point in the titration curve, generally in the millimolar range.[11]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point at which half of the base has been neutralized. At this point, the pH is equal to the pKa of the conjugate acid.[12] The equivalence point is identified as the point of maximum slope on the titration curve.
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).[13][14]
Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. This pre-equilibration of the two phases is crucial for accurate results.
-
Dissolution of Analyte: Dissolve a known amount of Reboxetine in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the solution containing Reboxetine. The mixture is then shaken vigorously for a sufficient period to allow for the equilibrium of the analyte between the two phases. This is typically done at a constant temperature.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Determine the concentration of Reboxetine in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Reboxetine]octanol / [Reboxetine]water)
Conclusion
(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) possesses well-defined basic and lipophilic properties that are fundamental to its pharmacological action as a selective norepinephrine reuptake inhibitor. Its basicity, conferred by the morpholine nitrogen, ensures significant protonation at physiological pH, influencing its solubility and receptor interactions. Its moderate lipophilicity allows for effective penetration of the blood-brain barrier. A thorough understanding of these properties, supported by robust experimental determination, is critical for the rational design of new chemical entities and the optimization of drug delivery systems for compounds in this class.
References
-
PubChem. Reboxetine | C19H23NO3 | CID 127151. National Center for Biotechnology Information. [Link]
-
Wikipedia. Reboxetine. [Link]
-
PubChem. 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | C19H23NO3. National Center for Biotechnology Information. [Link]
-
PubChem. 2-[(2-Ethoxyphenoxy)methyl]morpholine chloride | C13H19ClNO3-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Ethoxyphenoxy_methyl_morpholine_chloride]([Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
National Center for Biotechnology Information. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
T3DB. Reboxetine (T3D2720). Toxin and Toxin Target Database. [Link]
-
PubMed. (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine. National Center for Biotechnology Information. [Link]
-
MIMS Singapore. Reboxetine: Uses, Dosage, Side Effects and More. [Link]
-
1mg. Reboxetine: View Uses, Side Effects and Medicines. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
National Center for Biotechnology Information. (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. [Link]
-
National Center for Biotechnology Information. (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). National Center for Biotechnology Information. [Link]
Sources
- 1. Reboxetine - Wikipedia [en.wikipedia.org]
- 2. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1mg.com [1mg.com]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | C19H23NO3 | CID 10403303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
